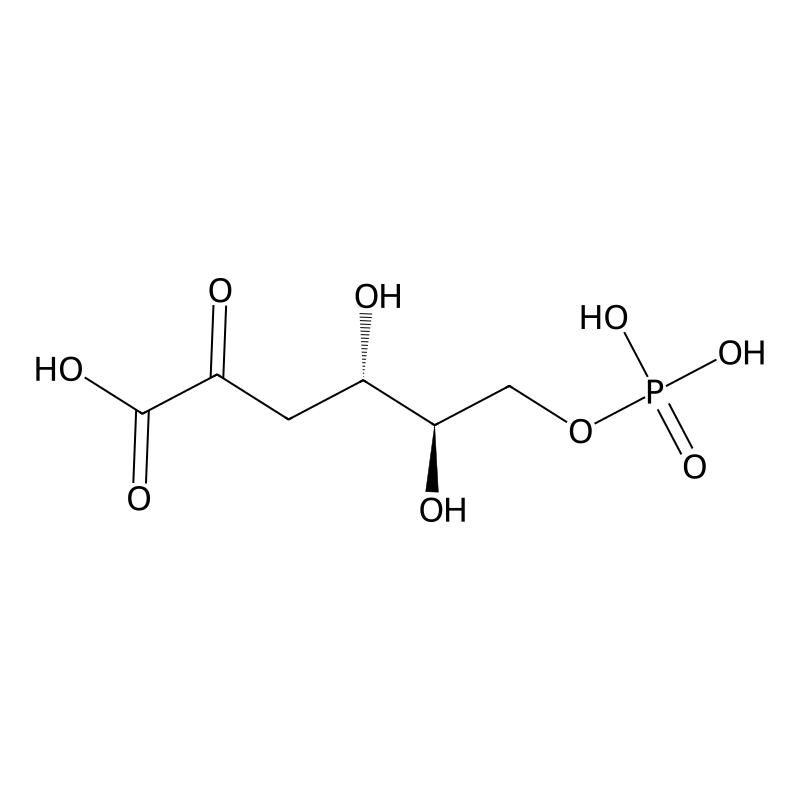

3-Deoxy-D-erythro-hex-2-ulosonic acid 6-phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

3-Deoxy-D-erythro-hex-2-ulosonic acid 6-phosphate, also known as 2-keto-3-deoxy-6-phosphogluconate, is a significant intermediate in the Entner-Doudoroff pathway, a metabolic route utilized by various heterotrophic prokaryotes. This compound plays a crucial role in carbohydrate metabolism, particularly in the breakdown of sugars to generate energy. Its chemical formula is , and it is characterized by a keto group and a phosphate group attached to a hexose skeleton.

The compound participates in several enzymatic reactions within the Entner-Doudoroff pathway. Key reactions include:

- Conversion to D-Glyceraldehyde 3-phosphate and Pyruvate:

- Formation from Phosphogluconate:

These reactions highlight the compound's role as both a substrate and product in metabolic pathways, emphasizing its importance in energy production and biosynthesis.

3-Deoxy-D-erythro-hex-2-ulosonic acid 6-phosphate exhibits biological activity primarily as a metabolite in bacterial species. It is integral to the Entner-Doudoroff pathway, which facilitates the catabolism of glucose and other carbohydrates. This pathway is especially relevant in certain bacteria, allowing them to utilize sugars efficiently. The compound's biological significance extends to its involvement in various metabolic processes, including energy production and carbon metabolism.

The synthesis of 3-deoxy-D-erythro-hex-2-ulosonic acid 6-phosphate can occur through microbial fermentation processes or chemical synthesis. Notably:

- Microbial Synthesis: Certain bacteria can naturally synthesize this compound via the Entner-Doudoroff pathway.

- Chemical Synthesis: Laboratory methods may involve the phosphorylation of precursor compounds or enzymatic routes utilizing specific enzymes such as aldolases and dehydratases.

Research has explored these synthesis routes, revealing insights into optimizing production for potential applications in biotechnology .

This compound has several applications, particularly in biochemistry and microbiology:

- Metabolic Studies: It serves as a model compound for studying carbohydrate metabolism.

- Biotechnology: Its role in microbial metabolism makes it a target for genetic engineering efforts aimed at enhancing biofuel production.

- Pharmaceuticals: Understanding its pathways may lead to novel antibiotic development strategies by targeting bacterial metabolism.

Studies on the interactions of 3-deoxy-D-erythro-hex-2-ulosonic acid 6-phosphate with various enzymes have shown that it acts as a substrate for key metabolic enzymes involved in carbohydrate degradation. For instance, it interacts with aldolases and dehydratases that facilitate its conversion into other metabolites essential for energy production.

Several compounds share structural or functional similarities with 3-deoxy-D-erythro-hex-2-ulosonic acid 6-phosphate. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Keto-D-gluconic acid | Contains a keto group; no phosphate | Precursor to various biosynthetic pathways |

| D-Glyceraldehyde 3-phosphate | Aldose sugar; involved in glycolysis | Central role in energy metabolism |

| Fructose-bisphosphate | Phosphate ester; key intermediate | Involved in both glycolysis and gluconeogenesis |

| 6-Phosphogluconic acid | Contains multiple hydroxyl groups | Intermediate in pentose phosphate pathway |

The uniqueness of 3-deoxy-D-erythro-hex-2-ulosonic acid 6-phosphate lies in its specific role within the Entner-Doudoroff pathway, distinguishing it from other similar compounds that may participate in different metabolic routes or have varying structural features.

Microbial Synthesis Pathways

3-Deoxy-D-erythro-hex-2-ulosonic acid 6-phosphate represents a critical intermediate metabolite in bacterial carbohydrate metabolism, functioning as the key compound in the Entner-Doudoroff pathway for sugar degradation [1] [2]. This metabolic intermediate serves as a central hub in the catabolic processing of glucose and related carbohydrates in numerous prokaryotic organisms [5] [6].

The primary biosynthetic route for 3-Deoxy-D-erythro-hex-2-ulosonic acid 6-phosphate formation occurs through the classical Entner-Doudoroff pathway, where the compound is generated via enzymatic dehydration of 6-phosphogluconate [6] [10]. This pathway represents an alternative to glycolysis and is predominantly found in Gram-negative bacteria, certain Gram-positive bacteria, and archaea [11] [12]. The Entner-Doudoroff pathway demonstrates unique characteristics compared to traditional glycolytic processes, yielding one adenosine triphosphate molecule per glucose molecule processed, along with one reduced nicotinamide adenine dinucleotide and one reduced nicotinamide adenine dinucleotide phosphate [11] [13].

Microbial synthesis pathways for 3-Deoxy-D-erythro-hex-2-ulosonic acid 6-phosphate have been extensively investigated across various bacterial species [1] [7]. Alcaligenes eutrophus H16 F34 demonstrates exceptional capability for compound accumulation and excretion when utilizing pyruvate and gluconate as carbon sources [1]. This particular strain, deficient in 2-keto-3-deoxy-6-phosphogluconate aldolase activity, successfully accumulates and releases 3-Deoxy-D-erythro-hex-2-ulosonic acid 6-phosphate into the culture medium [1] [7].

The microbial production pathway involves multiple enzymatic steps beginning with glucose phosphorylation and subsequent oxidation to form 6-phosphogluconate [6]. The critical dehydration reaction catalyzed by 6-phosphogluconate dehydratase represents the key step in 3-Deoxy-D-erythro-hex-2-ulosonic acid 6-phosphate formation [5] [6]. This enzymatic conversion demonstrates irreversible kinetics and serves as the rate-limiting step in the overall biosynthetic process [5].

Alternative synthesis routes include the semiphosphorylative Entner-Doudoroff pathway found in specific bacterial species and archaea [6] [25]. In this modified pathway, 3-Deoxy-D-erythro-hex-2-ulosonic acid 6-phosphate formation proceeds through phosphorylation of the unphosphorylated precursor 2-keto-3-deoxygluconate using specific kinase enzymes [6]. This alternative route demonstrates particular significance in organisms adapted to specialized environmental conditions and nutrient availability [25].

Table 1: Microbial Strains for 3-Deoxy-D-erythro-hex-2-ulosonic acid 6-phosphate Production

| Microbial Strain | 3-Deoxy-D-erythro-hex-2-ulosonic acid 6-phosphate Accumulation | Production Scale | Carbon Source | Key Feature |

|---|---|---|---|---|

| Alcaligenes eutrophus H16 F34 | High (78% yield) | 5 g scale | Pyruvate + Gluconate | 2-keto-3-deoxy-6-phosphogluconate aldolase deficient |

| Escherichia coli DF 71 | None detected | Not applicable | Pyruvate + Glucuronate | 2-keto-3-deoxy-6-phosphogluconate aldolase deficient (failed) |

| Caulobacter crescentus | Moderate | Gram scale | Glucose | Entner-Doudoroff pathway essential |

| Pseudomonas putida | Moderate | Laboratory scale | Glucose | Entner-Doudoroff dehydratase enzyme source |

| Zymomonas mobilis | High | Laboratory scale | Glucose | High Entner-Doudoroff pathway activity |

Enzymatic Catalysis in 3-Deoxy-D-erythro-hex-2-ulosonic acid 6-phosphate Formation

The enzymatic formation of 3-Deoxy-D-erythro-hex-2-ulosonic acid 6-phosphate involves sophisticated catalytic mechanisms centered on the 6-phosphogluconate dehydratase enzyme [5] [14]. This enzyme belongs to the lyase family, specifically the hydro-lyases, which facilitate carbon-oxygen bond cleavage through dehydration reactions [14]. The systematic catalytic mechanism involves the irreversible conversion of 6-phosphogluconate to 3-Deoxy-D-erythro-hex-2-ulosonic acid 6-phosphate with concomitant water elimination [5] [14].

Caulobacter crescentus 6-phosphogluconate dehydratase demonstrates exceptional catalytic properties with a maximum velocity of 61.6 units per milligram and a Michaelis constant of 0.3 millimolar for 6-phosphogluconate substrate [5] [9]. The enzyme exhibits homodimeric structure and demonstrates remarkable stability, enabling efficient substrate conversion at gram-scale production levels [5] [9]. The catalytic mechanism requires iron-sulfur cluster cofactors, specifically iron-sulfur tetranuclear clusters, which are essential for enzymatic activity and substrate binding [18].

Metal cofactor requirements represent critical aspects of enzymatic catalysis in 3-Deoxy-D-erythro-hex-2-ulosonic acid 6-phosphate formation [18] [26]. Zymomonas mobilis 6-phosphogluconate dehydratase requires both iron-sulfur clusters and manganese ions for optimal catalytic activity [18]. The manganese ion participates in substrate binding, particularly interacting with carbon atoms 4 to 6 of the natural substrate [18]. The iron-sulfur cluster serves as the primary catalytic center, similar to aconitase and related dehydratase enzymes [18].

Enzymatic specificity demonstrates remarkable precision in 3-Deoxy-D-erythro-hex-2-ulosonic acid 6-phosphate formation [10] [15]. The 6-phosphogluconate dehydratase exhibits strict substrate specificity, exclusively catalyzing the dehydration of 6-phosphogluconate without cross-reactivity with other phosphorylated sugar substrates [10]. This specificity arises from precise active site architecture that accommodates the specific stereochemistry and functional group positioning of 6-phosphogluconate [15].

The reverse enzymatic process involves 2-keto-3-deoxy-6-phosphogluconate aldolase, which catalyzes the cleavage of 3-Deoxy-D-erythro-hex-2-ulosonic acid 6-phosphate into pyruvate and glyceraldehyde-3-phosphate [15] [26]. Escherichia coli 2-keto-3-deoxy-6-phosphogluconate aldolase demonstrates high catalytic efficiency with a maximum velocity of 209 ± 12 units per milligram and a Michaelis constant of 0.29 ± 0.03 millimolar for 3-Deoxy-D-erythro-hex-2-ulosonic acid 6-phosphate substrate [26]. The aldolase enzyme belongs to Class I aldolases and utilizes a lysine-based mechanism for substrate binding and catalysis [15].

Kinetic parameters of enzymatic catalysis reveal temperature and pH dependencies that influence catalytic efficiency [25] [26]. Optimal catalytic activity occurs at temperatures ranging from 60°C to 70°C for thermophilic enzymes, while mesophilic variants demonstrate optimal activity at 25°C to 37°C [25]. The pH optimum varies between pH 6.0 and pH 7.0, with substantial activity retention across physiological pH ranges [25] [26].

Table 2: Enzymatic Parameters for 3-Deoxy-D-erythro-hex-2-ulosonic acid 6-phosphate Formation

| Enzyme Source | Maximum Velocity (Units/mg) | Michaelis Constant (mM) | Substrate | Metal Cofactor | Stability |

|---|---|---|---|---|---|

| Caulobacter crescentus Entner-Doudoroff dehydratase | 61.6 | 0.3 (for 6-phosphogluconate) | 6-phosphogluconate | Iron-sulfur tetranuclear cluster | High (gram scale production) |

| Pseudomonas putida Entner-Doudoroff dehydratase | ~80 (estimated) | ~0.5 (estimated) | 6-phosphogluconate | Iron-sulfur tetranuclear cluster | Oxidatively sensitive |

| Zymomonas mobilis Entner-Doudoroff dehydratase | Variable | Variable | 6-phosphogluconate | Iron-sulfur tetranuclear cluster + Manganese | Moderately stable |

| Escherichia coli 2-keto-3-deoxy-6-phosphogluconate aldolase | 209 ± 12 | 0.29 ± 0.03 (for 3-Deoxy-D-erythro-hex-2-ulosonic acid 6-phosphate) | 3-Deoxy-D-erythro-hex-2-ulosonic acid 6-phosphate (cleavage) | Not specified | High |

| Pseudomonas fluorescens 2-keto-3-deoxy-6-phosphogluconate aldolase | Variable | Variable | 3-Deoxy-D-erythro-hex-2-ulosonic acid 6-phosphate (cleavage) | Not specified | High |

Optimization of Production Yield and Purity

Production optimization for 3-Deoxy-D-erythro-hex-2-ulosonic acid 6-phosphate requires systematic control of multiple fermentation parameters to maximize yield and ensure product purity [1] [20]. Temperature control represents a fundamental optimization parameter, with optimal production occurring at 30°C for most microbial systems [20]. Temperature variations significantly impact microbial growth rates, enzymatic activity, and overall metabolite production efficiency [34].

Substrate concentration optimization demonstrates critical importance in maximizing 3-Deoxy-D-erythro-hex-2-ulosonic acid 6-phosphate yields [5] [20]. Optimal 6-phosphogluconate concentrations range from 10 to 50 millimolar for enzymatic synthesis systems, with higher concentrations potentially causing substrate inhibition [5]. Carbon source ratios require precise balancing, particularly in Alcaligenes eutrophus systems where pyruvate to gluconate ratios of 1:1 provide optimal production conditions [1].

pH regulation maintains crucial significance in production optimization, with optimal pH ranges between 6.0 and 7.0 for most microbial production systems [20] [34]. pH variations affect enzymatic stability, substrate availability, and microbial viability throughout the fermentation process [34]. Maintaining pH within optimal ranges requires careful buffer selection and periodic pH adjustment during extended fermentation periods [34].

Aeration and agitation parameters significantly influence aerobic microbial production systems [34] [35]. Adequate oxygen supply ensures proper microbial growth and metabolic activity, while appropriate agitation promotes uniform nutrient distribution and metabolite accumulation [34]. Dissolved oxygen levels require continuous monitoring to prevent oxygen limitation that could reduce production yields [35].

Metal ion supplementation represents essential optimization considerations due to enzymatic cofactor requirements [18] [26]. Magnesium or manganese supplementation enhances enzymatic activity and stability, particularly for 6-phosphogluconate dehydratase enzymes [18]. Iron availability affects iron-sulfur cluster formation and enzymatic function, requiring careful balance to prevent oxidative damage while ensuring adequate cofactor availability [18].

Fermentation time optimization balances maximum product accumulation with operational efficiency [1] [20]. Alcaligenes eutrophus systems demonstrate optimal production within 2-3 days, while enzymatic synthesis approaches achieve maximum conversion within 4-6 hours [1] [5]. Extended fermentation periods may lead to product degradation or unwanted byproduct formation [20].

Downstream processing and purification strategies significantly impact final product purity and recovery yields [1] [5]. Whole-cell fermentation approaches using Alcaligenes eutrophus achieve 78% yields with 82% purity at 5-gram production scales [1]. Enzymatic synthesis using Caulobacter crescentus 6-phosphogluconate dehydratase demonstrates superior performance with 90% yields and greater than 95% purity [5].

Purification methodologies involve multiple separation techniques including chromatographic methods, precipitation, and crystallization approaches [36]. Ion-exchange chromatography provides effective separation based on charge differences, while size-exclusion chromatography enables separation based on molecular weight variations [36]. High-performance liquid chromatography coupled with mass spectrometry enables precise product identification and purity assessment [5].

Scale-up considerations require systematic evaluation of process parameters across different production volumes [28] [32]. Bioreactor design optimization includes considerations for mixing efficiency, heat transfer, and mass transfer limitations that become significant at larger scales [35]. Process control systems enable real-time monitoring and adjustment of critical parameters throughout scaled production processes [35].

Table 3: Production Optimization Parameters for 3-Deoxy-D-erythro-hex-2-ulosonic acid 6-phosphate

| Parameter | Optimal Range | Impact on Yield | Reference Organism |

|---|---|---|---|

| Temperature | 25-37°C | High (30°C optimal) | General microbial |

| pH | 6.0-7.0 | Moderate (pH 6.5 optimal) | Alcaligenes eutrophus/Caulobacter crescentus |

| Substrate Concentration | 10-50 mM 6-phosphogluconate | High (concentration dependent) | Caulobacter crescentus Entner-Doudoroff dehydratase system |

| Aeration | Aerobic conditions | Essential for growth | Aerobic strains |

| Inoculum Size | 5-10% (v/v) | Moderate | General fermentation |

| Fermentation Time | 12-48 hours | Time dependent | Alcaligenes eutrophus system |

| Metal Ion Supplementation | Magnesium or Manganese required | Essential for enzyme activity | Entner-Doudoroff dehydratase enzyme requirement |

| Carbon Source Ratio | 1:1 (Pyruvate:Gluconate) | Critical for Alcaligenes eutrophus | Alcaligenes eutrophus H16 F34 |

Table 4: Purification Methods and Yield Data for 3-Deoxy-D-erythro-hex-2-ulosonic acid 6-phosphate

| Method | Final Yield (%) | Purity (%) | Scale | Time Required | Advantages |

|---|---|---|---|---|---|

| Whole-cell fermentation (Alcaligenes eutrophus) | 78 | 82 | 5 g | 2-3 days | Scalable, simple |

| Enzymatic synthesis (Caulobacter crescentus Entner-Doudoroff dehydratase) | 90 | >95 | 1 g | 4-6 hours | High purity, fast |

| Chemical synthesis | 30-40 | Variable | mg scale | 5 days | Direct synthesis |

| Two-step enzymatic (Gluconate dehydratase + 2-keto-3-deoxygluconate kinase) | Not optimized | Not specified | Laboratory | 12-24 hours | Renewable substrate |

| Aldolase condensation (Pseudomonas fluorescens) | ~80 | Variable | Laboratory | 6-12 hours | High stereoselectivity |

Quality control measures ensure consistent product specifications throughout production processes [31] [32]. Analytical methods including nuclear magnetic resonance spectroscopy and mass spectrometry provide comprehensive product characterization and impurity identification [5]. Process analytical technology enables real-time monitoring of critical quality attributes during production and purification processes [32].